molecular formula C27H46O3 B14128036 Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate CAS No. 4221-75-4

Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate

Cat. No.: B14128036
CAS No.: 4221-75-4
M. Wt: 418.7 g/mol
InChI Key: CARVOQIAEFKWRP-UHFFFAOYSA-N
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Description

Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is a chemical compound known for its antioxidant properties. It is a derivative of 3,5-DI-tert-butyl-4-hydroxybenzoic acid, which is commonly used in various industrial applications due to its ability to inhibit oxidation processes. This compound is particularly valued in the fields of chemistry and materials science for its stability and effectiveness in preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-DI-tert-butyl-4-hydroxybenzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.

    Industry: Utilized in the production of stabilizers for plastics, rubbers, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant activity of Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage to materials and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DI-tert-butyl-4-hydroxybenzoic acid
  • Hexadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
  • Octadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate

Uniqueness

Dodecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and antioxidant activity. This makes it particularly effective in applications where both solubility in non-polar media and strong antioxidant properties are required. Its stability and effectiveness in preventing oxidative degradation make it a valuable compound in various industrial and research applications.

Properties

CAS No.

4221-75-4

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

dodecyl 3,5-ditert-butyl-4-hydroxybenzoate

InChI

InChI=1S/C27H46O3/c1-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26(2,3)4)24(28)23(20-21)27(5,6)7/h19-20,28H,8-18H2,1-7H3

InChI Key

CARVOQIAEFKWRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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